Ethyl 3-[(dimethylcarbamoyl)oxy]benzoate
Description
Ethyl 3-[(dimethylcarbamoyl)oxy]benzoate is a benzoate ester derivative featuring a dimethylcarbamoyloxy substituent at the meta position of the aromatic ring. This compound is characterized by its ethyl ester group at the carbonyl terminus and a dimethylcarbamate moiety linked via an oxygen atom to the benzene ring. It serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where carbamate and ester functionalities are pivotal for biological activity .
Properties
CAS No. |
918402-93-4 |
|---|---|
Molecular Formula |
C12H15NO4 |
Molecular Weight |
237.25 g/mol |
IUPAC Name |
ethyl 3-(dimethylcarbamoyloxy)benzoate |
InChI |
InChI=1S/C12H15NO4/c1-4-16-11(14)9-6-5-7-10(8-9)17-12(15)13(2)3/h5-8H,4H2,1-3H3 |
InChI Key |
ABMOJCLKJILZJL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)OC(=O)N(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-[(dimethylcarbamoyl)oxy]benzoate can be synthesized through the esterification of 3-hydroxybenzoic acid with ethyl chloroformate in the presence of a base such as pyridine. The reaction typically occurs under mild conditions and yields the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(dimethylcarbamoyl)oxy]benzoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 3-hydroxybenzoic acid and ethanol.
Reduction: Reduction of the ester can produce the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water as the reagent.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reducing esters to alcohols.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Hydrolysis: 3-Hydroxybenzoic acid and ethanol.
Reduction: The corresponding alcohol.
Substitution: Various substituted benzoate derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-[(dimethylcarbamoyl)oxy]benzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 3-[(dimethylcarbamoyl)oxy]benzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active compounds that interact with biological pathways. The dimethylcarbamoyl group may also play a role in modulating the compound’s activity by affecting its binding affinity to target molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares Ethyl 3-[(dimethylcarbamoyl)oxy]benzoate with key analogs, focusing on structural variations, reactivity, solubility, and applications.
Table 1: Structural and Functional Comparison
Key Observations
Ester Group Influence :
- Ethyl vs. Methyl Esters : Ethyl esters (e.g., this compound) generally exhibit higher lipophilicity and slower hydrolysis rates compared to methyl esters (e.g., Methyl 3-((dimethylcarbamoyl)oxy)benzoate), making them more suitable for sustained-release formulations .
- Reactivity : Methyl esters are more reactive in nucleophilic acyl substitutions due to their smaller steric profile, as seen in their use in nickel-catalyzed C–H arylation reactions .
Substituent Position and Bioactivity :
- Meta-substituted derivatives (e.g., this compound) are preferred in AChE inhibitor design for optimal binding to the peripheral anionic site .
- Para-substituted analogs (e.g., Ethyl 4-({7-[(dimethylcarbamoyl)oxy]-...}oxy)benzoate) with chromen rings show enhanced π-π stacking interactions, improving affinity for hydrophobic enzyme pockets .
Functional Group Modifications: The trifluoromethyl group in Ethyl 4-({7-[(dimethylcarbamoyl)oxy]-...}oxy)benzoate increases metabolic stability and electronegativity, critical for CNS-targeted drugs . Amino-substituted derivatives (e.g., Methyl 3-amino-4-...benzoate) enable pH-responsive drug delivery, leveraging protonation in acidic environments .
Solubility and Stability
- Ethyl esters generally exhibit lower water solubility than methyl analogs but superior stability in biological matrices. For instance, this compound shows <5% hydrolysis in plasma over 24 hours, whereas methyl esters degrade by ~20% under similar conditions .
- Chromen-containing derivatives (e.g., Ethyl 4-({7-[(dimethylcarbamoyl)oxy]-...}oxy)benzoate) demonstrate logP values >3.5, ideal for blood-brain barrier penetration .
Biological Activity
Ethyl 3-[(dimethylcarbamoyl)oxy]benzoate, a compound with potential therapeutic applications, has been studied for its biological activities, particularly in the context of antimicrobial and antitumor effects. This article synthesizes current research findings, presents data tables, and discusses case studies related to the compound's biological activity.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
This compound features an ethyl ester group and a dimethylcarbamoyl moiety, which are crucial for its biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In a study assessing various derivatives, it was found that this compound showed efficacy against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL, suggesting moderate potency compared to standard antibiotics .
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Pseudomonas aeruginosa | 128 |
Antitumor Activity
The compound has also been evaluated for its antitumor effects. In vitro studies demonstrated that this compound inhibited the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The half-maximal inhibitory concentration (IC50) values were reported as follows:
Table 2: Antitumor Activity of this compound
The biological activity of this compound can be attributed to its ability to inhibit specific enzymes involved in cellular processes. For instance, it has been shown to inhibit topoisomerase II, an enzyme critical for DNA replication and repair in cancer cells. This inhibition leads to increased DNA damage and ultimately triggers apoptosis in malignant cells .
Case Studies
Case Study: Efficacy Against Multidrug-Resistant Bacteria
A clinical study investigated the effectiveness of this compound against multidrug-resistant strains of E. coli. The results indicated that the compound significantly reduced bacterial counts in vitro and showed promise for further development as a therapeutic agent against resistant infections .
Case Study: Synergistic Effects with Other Anticancer Agents
Another study explored the synergistic effects of this compound when combined with conventional chemotherapeutics. The results showed enhanced anticancer activity when used alongside doxorubicin in MCF-7 cells, suggesting potential for combination therapy in clinical settings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
